molecular formula C10H14FN B12076063 3-Butyl-4-fluoroaniline

3-Butyl-4-fluoroaniline

Cat. No.: B12076063
M. Wt: 167.22 g/mol
InChI Key: WVMIRHPGFUNZQY-UHFFFAOYSA-N
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Description

3-Butyl-4-fluoroaniline is an organic compound with the molecular formula C10H14FN It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluorine atom, and the hydrogen atom in the meta position is replaced by a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-4-fluoroaniline typically involves the nitration of 3-butyl-4-fluorobenzene, followed by reduction of the nitro group to an amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Industrial Production Methods: For large-scale production, the catalytic hydrogenation method is preferred due to its higher yield and selectivity. The process involves the use of a hydrogenation reactor where 3-butyl-4-fluoronitrobenzene is subjected to hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures. This method is efficient and can be easily scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Butyl-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or alkylamines in organic solvents.

Major Products Formed:

    Oxidation: 3-Butyl-4-fluoronitrobenzene, 3-Butyl-4-fluoronitrosobenzene.

    Reduction: 3-Butyl-4-fluorobenzylamine, 3-Butyl-4-fluorohydrazine.

    Substitution: 3-Butyl-4-hydroxyaniline, 3-Butyl-4-alkoxyaniline.

Scientific Research Applications

3-Butyl-4-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Butyl-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, leading to its biological activity. The butyl group increases the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

    4-Fluoroaniline: A simpler analogue without the butyl group, used as a precursor in various chemical syntheses.

    3-Chloro-4-fluoroaniline: Similar structure with a chlorine atom instead of a butyl group, used in the synthesis of pharmaceuticals and agrochemicals.

    3-Butyl-4-chloroaniline: Similar structure with a chlorine atom instead of a fluorine atom, used in the production of dyes and pigments.

Uniqueness: 3-Butyl-4-fluoroaniline is unique due to the presence of both a butyl group and a fluorine atom, which confer distinct chemical and physical properties. The butyl group increases lipophilicity, while the fluorine atom enhances reactivity and biological activity, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

3-butyl-4-fluoroaniline

InChI

InChI=1S/C10H14FN/c1-2-3-4-8-7-9(12)5-6-10(8)11/h5-7H,2-4,12H2,1H3

InChI Key

WVMIRHPGFUNZQY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC(=C1)N)F

Origin of Product

United States

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